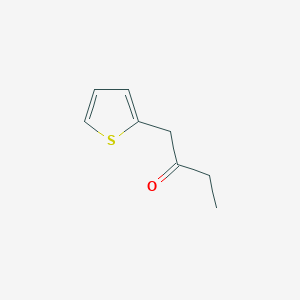

1-(Thiophen-2-yl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Thiophen-2-yl)butan-2-one is a chemical compound that features a thiophene ring, a five-membered heterocycle containing sulfur, attached to a butan-2-one moiety. This compound is of interest due to its potential applications in the synthesis of polyheterocyclic structures and its involvement in various chemical reactions, particularly in the field of organic chemistry.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in recent studies. For instance, a photoinduced direct oxidative annulation process has been developed to create highly functionalized polyheterocyclic compounds. This method involves the reaction of 1-aryl-2-(thiophen-2-yl)butane-1,3-diones without the need for transition metals and oxidants, highlighting a more environmentally friendly approach to synthesis . Additionally, regioselective carbon-carbon bond cleavage has been achieved in arylhydrazones of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones, leading to the formation of (E)-2-(2-(4-substituted phenyl)hydrazono)-1-(thiophen-2-yl)ethanones upon heating in a methanol-water mixture .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized using various spectroscopic techniques such as ESI-MS, IR, 1H, and 13C NMR spectroscopies. These methods provide detailed information about the molecular framework and the nature of substituents attached to the thiophene ring .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. The photoinduced oxidative annulation mentioned earlier is a key reaction that allows for the construction of complex polyheterocyclic frameworks . Moreover, the thermally irreversible photochromic properties of related compounds, such as 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, demonstrate the ability of thiophene-containing compounds to undergo reversible photocyclization, leading to the production of colored closed-ring forms that are stable and fatigue-resistant .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The stability of the closed-ring forms of photochromic derivatives at elevated temperatures and their ability to undergo numerous coloration/decoloration cycles without loss of performance are indicative of their robustness and potential for practical applications . The regioselective bond cleavage and the formation of hydrazono derivatives also reflect the reactivity and versatility of these compounds in synthetic chemistry .

Scientific Research Applications

Molecular Association and Solubility Enhancement

A study by Devine et al. (2020) explored the molecular association between a derivative of 1-(Thiophen-2-yl)butan-2-one, known as RTC1, and 2-hydroxypropyl-β-cyclodextrin (HPBCD). This association resulted in improved solubility of RTC1, an antidiabetic compound, without reducing its activity.

Photoinduced Oxidative Annulation

Zhang et al. (2017) conducted research on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the formation of polyheterocyclic compounds. This process is significant as it does not require transition metals and oxidants, offering a more environmentally friendly approach to synthesizing complex molecules Zhang et al. (2017).

Synthesis of Hydroxy Pyrazolines

Parveen et al. (2008) demonstrated the synthesis of hydroxy pyrazolines from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. This research contributes to the development of new compounds with potential pharmaceutical applications Parveen et al. (2008).

Regioselective Bond Cleavage

Solhnejad et al. (2013) explored the regioselective carbon–carbon bond cleavage in certain derivatives of this compound. Understanding such bond cleavage processes is crucial in organic synthesis, particularly in the production of pharmaceuticals Solhnejad et al. (2013).

Electrochemical Polymerization

Mo et al. (2015) investigated the electrochemical polymerization of 2-(thiophen-2-yl)furan. This research is significant for developing new materials with enhanced capacitance properties, useful in supercapacitor applications Mo et al. (2015).

Antiestrogenic Compound Synthesis

Srikanth et al. (1997) synthesized heterocyclic analogues of Tamoxifen, derived from 2-phenyl-1-(2-thienyl/selenophen-2-yl)butan-1-ones. This synthesis contributes to the development of potential antiestrogens Srikanth et al. (1997).

Multicolored Electrochromic Devices

Yagmur et al. (2013) synthesized a centrosymmetric polymer precursor involving this compound, leading to the development of multicolored electrochromic devices. This application is pivotal in creating advanced display technologies Yagmur et al. (2013).

Safety and Hazards

Mechanism of Action

Target of Action

1-(Thiophen-2-yl)butan-2-one is structurally related to methamphetamine, where the phenyl ring has been replaced by thiophene . It functions as a norepinephrine-dopamine reuptake inhibitor . This means that it primarily targets the norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting this reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Mode of Action

The compound interacts with its targets (norepinephrine and dopamine transporters) by binding to them and preventing them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to enhanced and prolonged signaling .

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways in the brain. These pathways are involved in various physiological functions, including attention, alertness, and mood regulation . By increasing the concentration of these neurotransmitters in the synaptic cleft, the compound can enhance the signaling in these pathways .

Pharmacokinetics

The compound is metabolized in the liver, where it undergoes hydroxylation, demethylation, and deamination . The cytochrome P450 enzyme CYP2C19 plays a key role in this metabolism, transforming the compound into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product is thiophene-2-carboxylic acid, which is very hydrophilic and is excreted in urine .

Result of Action

The increased concentration of norepinephrine and dopamine in the synaptic cleft can lead to enhanced signaling in the norepinephrine and dopamine pathways . This can result in increased alertness, attention, and mood elevation . It’s important to note that the compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism and excretion . Additionally, individual factors such as genetic variations in the CYP2C19 enzyme can influence how effectively the compound is metabolized . The compound’s stability and efficacy can also be affected by factors such as temperature and pH .

Biochemical Analysis

Cellular Effects

It is known that thiophene derivatives can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

1-thiophen-2-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWRJPXNNQMGSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)

![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)

![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)

![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)

![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)